molecular formula C7H13NO2 B3056885 1-Hydroxycyclohexane-1-carboxamide CAS No. 7500-69-8

1-Hydroxycyclohexane-1-carboxamide

Cat. No.: B3056885
CAS No.: 7500-69-8
M. Wt: 143.18 g/mol
InChI Key: VVKGXYAEUDTYLC-UHFFFAOYSA-N
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Description

1-Hydroxycyclohexane-1-carboxamide is an organic compound with the molecular formula C₇H₁₃NO₂ It is a derivative of cyclohexane, featuring a hydroxyl group and a carboxamide group attached to the same carbon atom

Mechanism of Action

Target of Action

This compound belongs to the carboxamide class of compounds, which have been found to exhibit cytotoxic activities

Mode of Action

Some carboxamide derivatives have been shown to induce apoptosis in cancer cells . Apoptosis is a form of programmed cell death, which is a crucial process in maintaining the health and development of organisms.

Biochemical Pathways

Carboxamide derivatives have been associated with the induction of apoptosis, which involves a variety of biochemical pathways, including the intrinsic and extrinsic apoptotic pathways . These pathways involve a series of events that lead to the activation of caspases, the enzymes that play a vital role in the execution-phase of cell apoptosis.

Result of Action

Carboxamide derivatives have been associated with cytotoxic effects, particularly against cancer cell lines . These effects are often the result of the induction of apoptosis, leading to cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxycyclohexane-1-carboxamide can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with hydroxylamine to form cyclohexanone oxime, which is then subjected to Beckmann rearrangement to yield this compound. The reaction conditions typically involve the use of acidic or basic catalysts and controlled temperatures to facilitate the rearrangement process.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxycyclohexane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkoxides or halides can be used in the presence of suitable catalysts.

Major Products Formed:

    Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Cyclohexylamine.

    Substitution: Cyclohexyl ethers or esters.

Scientific Research Applications

1-Hydroxycyclohexane-1-carboxamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Cyclohexanone: A ketone derivative of cyclohexane.

    Cyclohexanecarboxylic acid: A carboxylic acid derivative of cyclohexane.

    Cyclohexylamine: An amine derivative of cyclohexane.

Uniqueness: 1-Hydroxycyclohexane-1-carboxamide is unique due to the presence of both hydroxyl and carboxamide groups on the same carbon atom, which imparts distinct chemical properties and reactivity compared to its similar compounds. This dual functionality allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

1-hydroxycyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6(9)7(10)4-2-1-3-5-7/h10H,1-5H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKGXYAEUDTYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10322720
Record name 1-hydroxycyclohexane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10322720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7500-69-8
Record name NSC401912
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401912
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-hydroxycyclohexane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10322720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-hydroxycyclohexane-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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